5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide typically involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 5-methyl-N-(3-aminophenyl)-1-phenylpyrazole-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-methyl-1-phenylpyrazole-4-carboxylic acid and 3-nitroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
- 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-3-carboxamide
- 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid
Uniqueness
5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring and the carboxamide group at the 4-position of the pyrazole ring confer distinct properties compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-16(11-18-20(12)14-7-3-2-4-8-14)17(22)19-13-6-5-9-15(10-13)21(23)24/h2-11H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZDYPJNPJYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320026 | |
Record name | 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302939-41-9 | |
Record name | 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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